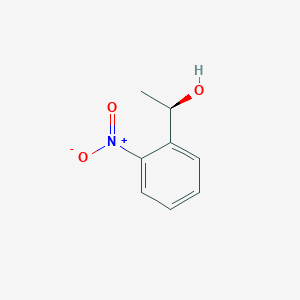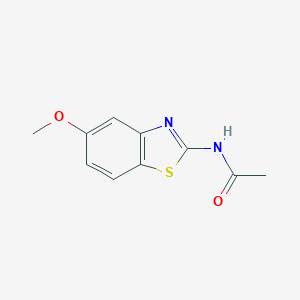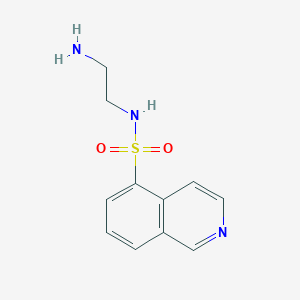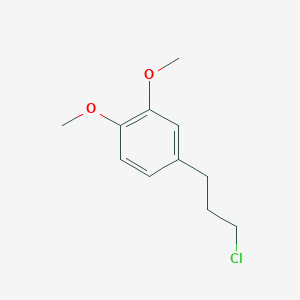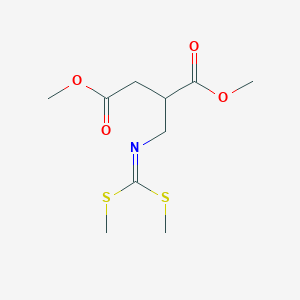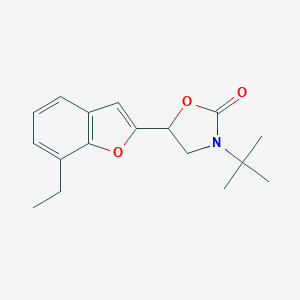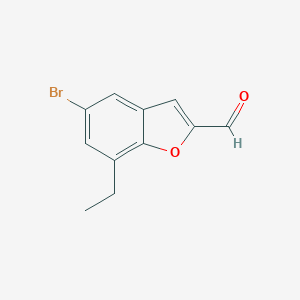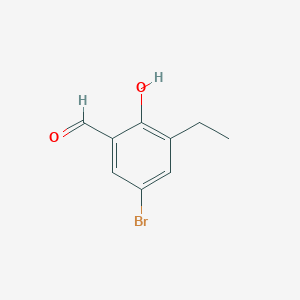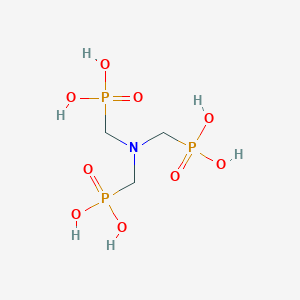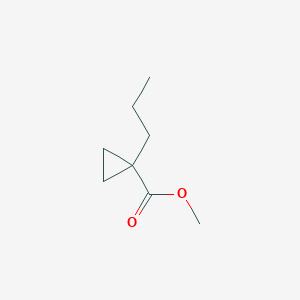
环丙烷羧酸,1-丙基-,甲酯(9CI)
描述
Synthesis Analysis
The synthesis of Cyclopropanecarboxylic acid, 1-propyl-, methyl ester involves various methodologies, including catalytic isomerization and cyclopropanation reactions. Tomilov et al. (1985) described the cyclopropanation of norbornadiene and dicyclopentadiene using methyl esters of 1-alkylcyclopropene-3-carboxylic acids in the presence of copper (I) chloride, yielding vinylcyclopropane adducts (Tomilov et al., 1985). Additionally, Hartmann et al. (1994) synthesized related cyclopropane esters as potential inhibitors of mycolic acid biosynthesis (Hartmann et al., 1994).
Molecular Structure Analysis
The molecular structure of Cyclopropanecarboxylic acid, 1-propyl-, methyl ester is characterized by the cyclopropane ring, a three-membered carbon ring known for its high strain energy. This strain significantly impacts the compound's chemical reactivity and physical properties. The molecular structure has been analyzed through various chemical reactions demonstrating the reactivity of the cyclopropane ring (Elinson et al., 1987).
Chemical Reactions and Properties
Cyclopropanecarboxylic acid, 1-propyl-, methyl ester participates in diverse chemical reactions, including cyclopropanation, ring-opening, and addition reactions. Shapiro et al. (1991) reported the addition of thiols at the double bond in the methyl ester of 1-methylcyclopropene-3-carboxylic acid, forming thio-substituted cyclopropanecarboxylic acids (Shapiro et al., 1991). Such reactions highlight the compound's versatility and potential utility in synthetic chemistry.
Physical Properties Analysis
The physical properties of Cyclopropanecarboxylic acid, 1-propyl-, methyl ester, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The cyclopropane ring's strain impacts the compound's stability and reactivity, which in turn affects its physical state under various conditions. These properties are essential for understanding the compound's behavior in different environments and for its application in chemical syntheses.
Chemical Properties Analysis
The chemical properties of Cyclopropanecarboxylic acid, 1-propyl-, methyl ester, including its reactivity with different chemical groups and under various conditions, are central to its applications in organic synthesis. Its reactivity is largely defined by the cyclopropane ring's strained nature, making it a valuable intermediate in the synthesis of more complex molecules. The compound's ability to undergo cyclopropanation, addition reactions, and its role as an inhibitor in specific biochemical pathways illustrates its chemical versatility.
科学研究应用
合成与生物学评估
- 开环和酶抑制: 一项研究讨论了具有环丙基部分的溴酚衍生物的合成,重点介绍了环丙烷的开环反应以及它们作为胞质碳酸酐酶 I 和 II 同工型的抑制剂以及乙酰胆碱酯酶的有效性。这些酶是治疗阿尔茨海默氏症、帕金森氏症和共济失调等疾病的靶点 (Boztaş 等人,2019)。
化学合成应用
- 环丙烷化和开环: 研究表明在高压条件下,在三氟甲磺酸镱催化下,1,1-环丙烷二羧酸酯与吲哚反应,导致平滑的开环和吲哚基二羧酸酯的形成 (Harrington & Kerr, 1997)。
- 硼酸酯的合成: 已经开发出通过卡宾转移到烯基硼酸酯来合成环丙基硼酸酯的方法,展示了环丙烷衍生物在有机合成中的多功能性 (Fontani 等人,1991)。
在聚合物和材料科学中的用途
- 环糊精和聚合物合成: 探索了甲基化 β-环糊精对水性介质中乙烯环丙烷自由基聚合行为的合成和影响,展示了环丙烷衍生物在创造新型聚合物结构中的作用 (Alupei & Ritter, 2001)。
属性
IUPAC Name |
methyl 1-propylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-8(5-6-8)7(9)10-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECOYFKWXVXXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-propylcyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



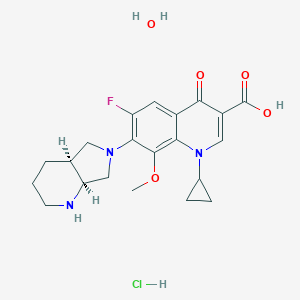
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)
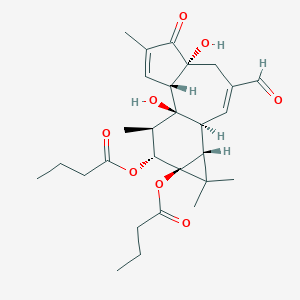
![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)
